4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of 1,3-diketones with hydrazines.
Introduction of the Aldehyde Group: The aldehyde group can be introduced by formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: It is a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Tolfenpyrad: A pyrazole derivative with additional functional groups, used as an insecticide.
Uniqueness
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLADOHPWHLXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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